molecular formula C18H15D3N6O3S B1193866 TYK2 JH2-IN-48

TYK2 JH2-IN-48

Cat. No.: B1193866
M. Wt: 401.4593
InChI Key: KUHISBZXQSKCLH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TYK2 JH2-IN-48 is a small molecule inhibitor designed to selectively target the Janus Homology 2 (JH2) pseudokinase domain of Tyrosine Kinase 2 (TYK2). This compound represents a cutting-edge approach in immunology and oncology research by employing an allosteric mechanism to suppress kinase activity. By binding to the regulatory JH2 domain, this compound stabilizes the autoinhibitory interaction with the catalytic JH1 domain, effectively blocking cytokine-mediated TYK2 activation and subsequent downstream signaling pathways . This mechanism is distinct from traditional ATP-competitive inhibitors that target the catalytic site, offering a potential pathway for enhanced selectivity . The primary research applications of this compound include the study of cytokine signaling pathways crucial in autoimmune and inflammatory disorders, such as those driven by interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFN) . Its use facilitates the investigation of diseases like psoriasis, inflammatory bowel disease (IBD), systemic lupus erythematosus (SLE), and lupus nephritis in cellular and biochemical models . Furthermore, this compound serves as a critical tool for validating the TYK2 JH2 domain as a therapeutic target and for conducting comparative evaluations of new TYK2 inhibitors both in vitro and in vivo . This compound is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C18H15D3N6O3S

Molecular Weight

401.4593

IUPAC Name

N-(Methyl-d3)-4-((2-(methylsulfonyl)phenyl)amino)-6-(pyridin-2-ylamino)pyridazine-3-carboxamide

InChI

InChI=1S/C18H18N6O3S/c1-19-18(25)17-13(21-12-7-3-4-8-14(12)28(2,26)27)11-16(23-24-17)22-15-9-5-6-10-20-15/h3-11H,1-2H3,(H,19,25)(H2,20,21,22,23)/i1D3

InChI Key

KUHISBZXQSKCLH-FIBGUPNXSA-N

SMILES

O=C(C1=NN=C(NC2=NC=CC=C2)C=C1NC3=CC=CC=C3S(=O)(C)=O)NC([2H])([2H])[2H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TYK2 JH2-IN-48

Origin of Product

United States

Rationale for Allosteric Inhibition of Tyk2 Jh2 As a Research Strategy

The strategy of allosteric inhibition targeting the TYK2 JH2 pseudokinase domain offers significant advantages over traditional active site (JH1) inhibition of JAK family members, making it a compelling research avenue for developing new therapeutics. nih.govtandfonline.combmj.comresearchgate.netdovepress.compatsnap.combmj.comacrabstracts.orgnimbustx.comresearchgate.netnih.govjddonline.com

A primary challenge with conventional JAK inhibitors that target the ATP-binding site in the JH1 catalytic domain is the high structural similarity of this site across JAK1, JAK2, and JAK3. nih.govtandfonline.combmj.comresearchgate.netjddonline.com This structural homology often leads to off-target inhibition of multiple JAKs, resulting in broader immunosuppression and potential adverse effects. nih.govtandfonline.combmj.comdovepress.compatsnap.combmj.comnimbustx.comresearchgate.netjddonline.com

In contrast, the JH2 pseudokinase domain, while lacking catalytic activity, serves as a crucial regulatory site. caymanchem.comresearchgate.netnih.govnih.govtandfonline.combmj.com The binding pocket of the JH2 domain exhibits greater structural diversity among the JAK family members compared to the highly conserved ATP-binding site. tandfonline.combmj.comnimbustx.com This distinct structural feature allows for the design of highly selective inhibitors that specifically target TYK2. tandfonline.combmj.comnimbustx.com

Allosteric inhibitors, such as TYK2 JH2-IN-48, bind to the JH2 domain and induce a conformational change that stabilizes TYK2 in its autoinhibited state. researchgate.nettandfonline.combmj.comresearchgate.netpatsnap.comjddonline.com This mechanism prevents the activation of the JH1 catalytic domain without directly competing with ATP. researchgate.nettandfonline.combmj.comresearchgate.netpatsnap.comjddonline.com This approach effectively mimics the effect of naturally occurring protective mutations in TYK2, such as TYK2 P1104A, which are associated with protection against various autoimmune diseases without increasing the risk of infections. patsnap.comjddonline.com

The therapeutic rationale is further strengthened by the understanding that TYK2 primarily mediates signaling in specific immune-related pathways, such as those involving IL-12, IL-23, and Type I interferons. researchgate.nettandfonline.comjddonline.comnih.gov Unlike other JAK subtypes that are involved in a broader range of systemic functions, including lipid metabolism, the more restricted role of TYK2 in immune signaling suggests that its selective inhibition could offer a more favorable safety profile with reduced off-target effects. researchgate.nettandfonline.comjddonline.comnih.gov

Research findings support this strategy. This compound (Compound 48) has demonstrated robust inhibition in mouse IL-12-induced IFNγ pharmacodynamic models and shown efficacy in IL-23 and IL-12-dependent mouse colitis models. researchgate.net This highlights the potential of this compound as a highly selective alternative to conventional orthosteric inhibitors. researchgate.net

Compound Names and PubChem CIDs

Preclinical Pharmacological and Mechanistic Studies of Tyk2 Jh2 in 48

In Vitro Cellular Efficacy Studies

Inhibition of Cytokine-Induced STAT Phosphorylation (e.g., pSTAT4, pSTAT3)

TYK2 JH2-IN-48 has demonstrated potent and selective inhibition of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key downstream effectors in cytokine signaling pathways. The inhibitory activity of this compound was assessed in various cell-based assays.

In human whole blood assays, this compound effectively inhibited the phosphorylation of STAT4 induced by Interleukin-12 (IL-12) with a half-maximal inhibitory concentration (IC50) of 0.040 micromolar. Furthermore, it demonstrated potent inhibition of Interferon-alpha (IFNα)-induced STAT1 phosphorylation with an IC50 of 0.030 micromolar. This highlights the compound's ability to block signaling from key pro-inflammatory cytokines. In contrast, the compound showed significantly less activity against IL-6-induced STAT3 phosphorylation, which is dependent on JAK1 and JAK2, underscoring its selectivity for TYK2-mediated pathways.

Assay ConditionTargetCell TypeIC50 (µM)
IL-12 StimulationpSTAT4Human Whole Blood0.040
IFNα StimulationpSTAT1Human Whole Blood0.030

This table presents the half-maximal inhibitory concentration (IC50) values of this compound in inhibiting cytokine-induced STAT phosphorylation in human whole blood.

Modulation of Downstream Gene Expression (e.g., Interferon Stimulated Genes)

The inhibition of STAT phosphorylation by this compound translates to the modulation of downstream gene expression, particularly Interferon Stimulated Genes (ISGs). The JAK-STAT pathway, particularly through IFNα signaling, is a primary inducer of ISGs, which play a critical role in the inflammatory response. While specific studies detailing the modulation of a broad panel of ISGs by this compound are not extensively documented in publicly available literature, the potent inhibition of IFNα-induced STAT1 phosphorylation strongly suggests that this compound would effectively suppress the transcription of ISGs. This mechanism is a key aspect of its anti-inflammatory and immunomodulatory effects.

Effects on Immune Cell Differentiation and Function in Cell Lines and Primary Cells (e.g., T-cell lines, primary immune cells, whole blood specimens)

This compound has been shown to impact the function of primary immune cells. In human whole blood, the compound demonstrated robust inhibition of IL-12-induced Interferon-gamma (IFNγ) production, a critical function of T-cells and natural killer (NK) cells, with an IC50 value of 0.046 micromolar. This indicates that this compound can effectively suppress pro-inflammatory cytokine production by immune cells. The ability to inhibit IFNγ production is a key indicator of the compound's potential to modulate T-cell-mediated immune responses, which are central to many autoimmune diseases.

In Vivo Efficacy in Non-Human Animal Models of Disease

Murine Models of Inflammatory Bowel Disease (e.g., colitis models)

The therapeutic potential of this compound has been evaluated in a murine model of colitis induced by IL-23 and IL-12. In this model, the compound demonstrated robust efficacy. Oral administration of this compound resulted in a significant reduction in disease severity. This was evidenced by a decrease in the histopathological score of the colon, indicating reduced inflammation and tissue damage. The efficacy in this model suggests that the inhibition of TYK2-mediated signaling, which is critical for the function of IL-23 and IL-12, is a viable therapeutic strategy for inflammatory bowel disease.

Animal ModelKey Pathogenic CytokinesEffect of this compound
IL-23/IL-12 Induced ColitisIL-23, IL-12Significant reduction in colon histopathology score

This table summarizes the in vivo efficacy of this compound in a murine model of inflammatory bowel disease.

Murine Models of Psoriasis-like Skin Inflammation (e.g., imiquimod-induced acanthosis)

While the role of the TYK2 pathway in the pathogenesis of psoriasis is well-established, and other TYK2 inhibitors have shown efficacy in murine models of psoriasis-like skin inflammation, specific data on the evaluation of this compound in such models, including the imiquimod-induced acanthosis model, are not available in the reviewed scientific literature.

Murine Models of Autoimmune Disorders (e.g., experimental autoimmune encephalomyelitis, lupus models)

Selective inhibition of the TYK2 JH2 domain has demonstrated significant efficacy in murine models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, and in models of systemic lupus erythematosus (SLE).

In EAE models, TYK2 knockout mice show complete resistance to the disease, highlighting the critical role of TYK2 in the pathogenesis of autoimmune neuroinflammation. researchgate.net Studies using brain-penetrant TYK2 inhibitors have shown a reduction in clinical scores, lymphoid cell infiltration into the central nervous system (CNS), and decreased levels of inflammatory cytokines and chemokines. nih.gov These centrally acting inhibitors also attenuate microglial activation. nih.gov In contrast, peripherally restricted TYK2 inhibitors have shown less impact on EAE, suggesting that targeting TYK2 signaling within the CNS is crucial for therapeutic effect in neuroinflammatory models. nih.gov Both prophylactic and therapeutic administration of selective TYK2 inhibitors have resulted in dose-dependent suppression of clinical and histological signs of EAE. bioworld.com

In murine models of lupus, such as the NZB/W strain which spontaneously develops the disease, selective TYK2 inhibitors have been shown to suppress the expression of type I interferon (IFN)-inducible genes in both blood and kidneys. nih.gov This target engagement leads to tangible clinical improvements, including reduced proteinuria and diminished glomerulonephritis and tubulointerstitial nephritis upon histological examination. nih.gov Furthermore, treatment has been associated with a dose-dependent inhibition of the development of anti-dsDNA autoantibodies. bioworld.com

Studies in Cancer Models (e.g., Malignant Peripheral Nerve Sheath Tumors, Acute Lymphoblastic Leukemia with TYK2 alterations)

The role of TYK2 in oncogenesis has been investigated in several cancer models, with research indicating that it can act as a therapeutic target in specific malignancies like Malignant Peripheral Nerve Sheath Tumors (MPNSTs) and certain subtypes of Acute Lymphoblastic Leukemia (ALL).

Genomic studies have identified TYK2 as a frequently mutated gene in MPNSTs, an aggressive form of sarcoma often associated with Neurofibromatosis Type 1 (NF1). nih.govdtic.mil TYK2 is overexpressed in a majority of human MPNSTs. nih.govnih.gov Preclinical studies have shown that genetic knockdown of TYK2 in both human and murine MPNST cell lines leads to decreased tumor growth and reduced metastasis in vivo. nih.gov

In T-cell Acute Lymphoblastic Leukemia (T-ALL), TYK2 has been identified as a dependency factor for cancer cell survival through RNA interference screens. nih.govnih.gov A significant percentage of T-ALL cell lines and patient-derived xenografts show dependence on TYK2 for survival. nih.gov This dependency is often mediated through the STAT1 and BCL2 signaling pathway. nih.govnih.gov

Impact on Cell Proliferation and Apoptosis in Preclinical Cancer Models

In preclinical cancer models, targeting TYK2 has a direct impact on cancer cell viability by inhibiting proliferation and inducing apoptosis. In MPNST cell lines, both genetic knockdown and pharmacologic inhibition of TYK2 result in a significant increase in cell death and reduced proliferation. nih.govnih.govaacrjournals.org This is accompanied by a decrease in the levels of anti-apoptotic proteins like Bcl-2 and an increase in markers of apoptosis such as Cleaved Caspase-3. nih.gov

Similarly, in T-ALL, inhibition of TYK2 signaling leads to apoptosis. nih.govnih.gov Pharmacological inhibition of TYK2 disrupts the TYK2-STAT1-BCL2 pro-survival pathway, leading to cancer cell death. nih.gov Studies have demonstrated that TYK2 gene knockdown impairs growth and increases apoptosis in a majority of patient-derived T-ALL cells. fortunejournals.comfortunejournals.com

Investigation of TYK2 Fusion Proteins and Activating Mutations in Oncogenesis

The oncogenic potential of TYK2 is often driven by genetic alterations, including activating mutations and chromosomal rearrangements that create fusion proteins. nih.gov

Activating point mutations in TYK2 have been identified in a subset of T-ALL cases. nih.govnih.gov These mutations can occur in various domains of the TYK2 protein, including the FERM, JH2 pseudokinase, and kinase domains, leading to constitutive activation of the kinase and downstream signaling pathways, primarily involving STAT1. nih.govnih.gov Germline gain-of-function mutations in the JH2 domain have also been found in pediatric patients who developed leukemia, which are thought to weaken the autoinhibitory function of the pseudokinase domain. nih.gov

TYK2 fusion proteins, resulting from chromosomal translocations, are another mechanism of oncogenic activation and have been found in hematopoietic malignancies like anaplastic large cell lymphoma and Ph-like ALL. oncokb.orgresearchgate.net These fusions typically join the N-terminal of a partner protein to the C-terminal part of TYK2, retaining the kinase domain but often losing the regulatory pseudokinase domain. oncokb.org This results in constitutive kinase activity, increased downstream pathway activation, and enhanced cell proliferation. oncokb.org

Pharmacodynamic Biomarker Assessment in Preclinical Models (e.g., IFNγ production, pSTAT levels)

Pharmacodynamic (PD) biomarkers are crucial for assessing the in vivo activity of TYK2 inhibitors and confirming target engagement. Key biomarkers include the phosphorylation levels of Signal Transducer and Activator of Transcription (STAT) proteins and the production of downstream cytokines like interferon-gamma (IFNγ).

TYK2 is a key mediator of signaling for cytokines such as IL-12, IL-23, and type I interferons. researchgate.net The binding of these cytokines to their receptors leads to the phosphorylation and activation of STAT proteins. Therefore, a primary method for assessing the activity of TYK2 inhibitors is to measure the levels of phosphorylated STATs (pSTATs) in response to cytokine stimulation. In various cellular assays, selective TYK2 JH2 inhibitors have been shown to potently block the phosphorylation of STAT proteins downstream of these cytokine receptors. bioworld.comnih.govfrontiersin.org

In vivo, the efficacy of TYK2 inhibitors is often demonstrated in PD models such as the IL-12-induced IFNγ production model in mice. Administration of a selective TYK2 JH2 inhibitor has been shown to produce a robust, dose-dependent reduction in serum IFNγ levels following a challenge with IL-12. researchgate.net This model provides direct evidence of the inhibitor's ability to modulate TYK2-dependent signaling pathways in a whole-animal system.

Model/AssayBiomarkerEffect of TYK2 JH2 Inhibition
Cytokine-stimulated immune cellspSTAT3, pSTAT1Inhibition of phosphorylation
Murine IL-12 Challenge ModelSerum IFNγDose-dependent reduction
EAE Mouse ModelCNS Cytokines/ChemokinesReduction in inflammatory mediators
Lupus Mouse Model (NZB/W)IFN-inducible genesSuppression of gene expression

Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The preclinical development of selective TYK2 JH2 inhibitors involves a thorough characterization of their ADME properties to ensure they possess suitable characteristics for further development.

Studies on various allosteric TYK2 inhibitors demonstrate a focus on achieving favorable pharmacokinetic profiles. In vitro ADME assays are used to assess properties such as cell permeability (e.g., using Caco-2 assays), potential for drug-drug interactions (cytochrome P450 inhibition assays), plasma protein binding, and metabolic stability in liver microsomes. nih.gov

In vivo pharmacokinetic studies in animals, such as rats, are conducted to understand the absorption and distribution of the compounds. For inhibitors targeting neuroinflammatory diseases, the ability to cross the blood-brain barrier is a critical property. bioworld.com Microdialysis studies in rats have been used to confirm that specific TYK2 inhibitors can efficiently penetrate the CNS, achieving significant exposure in the cerebrospinal fluid after oral administration. bioworld.com The optimization of these ADME properties is a key part of the drug discovery process, aiming to identify clinical candidates with desirable pharmacokinetic and pharmacodynamic relationships. nih.gov

Structure Activity Relationships Sar and Medicinal Chemistry Aspects of Tyk2 Jh2 Inhibitors

Chemical Series and Scaffold Identification for TYK2 JH2 Binding

The journey to identify potent and selective TYK2 JH2 inhibitors began with high-throughput screening (HTS) campaigns aimed at finding molecules that could bind directly to the JH2 domain. acs.orgplengegen.com An initial HTS campaign using a scintillation proximity assay (SPA) identified a nicotinamide-based hit, compound 4 (as referenced in literature), which demonstrated potent inhibition of IL-23 and IFNα signaling. researchgate.net However, this initial hit suffered from poor selectivity against other JAK family members. acs.orgresearchgate.net

This initial discovery spurred the exploration of several chemical series. Key scaffolds that have emerged as privileged for TYK2 JH2 binding include:

Nicotinamides and Pyridazine (B1198779) Carboxamides : This class, exemplified by the clinical candidate Deucravacitinib (B606291) (BMS-986165), features a central amide linkage. sci-hub.seacs.orgresearchgate.net The core consists of a substituted aniline (B41778) coupled with a heteroaromatic carboxylic acid, such as nicotinic acid or pyridazine-3-carboxylic acid. sci-hub.seresearchgate.net These scaffolds provided a robust platform for optimization. plengegen.com

Imidazo[1,2-b]pyridazines (IZP) : Identified as a promising hit, the IZP scaffold (compound 7 in some literature) was found to bind to the TYK2 JH2 domain and suppress cytokine-mediated activation. rsc.org This series offered a distinct chemical architecture for exploration. rsc.orgacs.org

Pyrazolo-pyrimidines : A computationally-driven design strategy, utilizing advanced techniques like Free Energy Perturbation (FEP+), was instrumental in identifying the pyrazolo-pyrimidine core as a potent scaffold for TYK2 JH2 inhibition. nih.gov

3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-ones : This novel chemotype was discovered through scaffold hopping from an initial aminoindazole hit compound. acs.orgresearchgate.net This strategy aimed to identify new intellectual property and potentially improved properties. acs.org

These diverse chemical series highlight the varied structural motifs capable of effectively binding within the allosteric pocket of the TYK2 JH2 domain.

Optimization Strategies for Potency and Selectivity

Once initial hits were identified, medicinal chemists employed a range of optimization strategies to enhance potency, and crucially, to achieve unprecedented selectivity over other JAK kinases.

Structure-Based and Computationally-Enabled Design : X-ray co-crystal structures of inhibitors bound to the TYK2 JH2 domain were pivotal. discngine.comrsc.orgacs.org These structures revealed key interactions and identified solvent-exposed regions that could be modified to improve properties without disrupting binding. acs.orgacs.org For instance, the structure of an early lead revealed a new binding pocket that was subsequently explored to enhance potency. acs.org A "water displacement strategy" was successfully used where a substituent was designed to displace a structural water molecule and form a direct hydrogen bond with the protein, significantly improving ligand affinity. discngine.com Advanced computational methods, such as FEP+, were used to predict binding affinities and guide the optimization of potency and selectivity, accelerating the design-make-test-analyze cycle. nih.govschrodinger.com

Scaffold Hopping : To move away from initial hits and explore new chemical space, scaffold hopping was employed. acs.org This led to the discovery of novel cores like the 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one series, which exhibited a different binding mode compared to the parent scaffold. acs.orgresearchgate.net

Substituent Effects and SAR Exploration : Systematic modification of substituents on the core scaffolds was a primary driver of optimization.

In the pyridazine carboxamide series, replacing an N-methyl triazolyl moiety with other six-membered heteroaryl groups was explored to find structurally diverse ligands. acs.org

For imidazo[1,2-b]pyridazine (B131497) analogs, it was found that an N1-substituent on a 2-oxo-1,2-dihydropyridine ring could dramatically improve metabolic stability, and a 2-pyridyl group at this position enhanced Caco-2 permeability by forming an intramolecular hydrogen bond. researchgate.netacs.org

The addition of a single fluorine atom to a nicotinamide (B372718) series was found to significantly improve permeability, leading directly to the discovery of a clinical candidate, BMS-986202. acs.org

These combined strategies allowed for the meticulous tuning of molecular properties, leading to the development of inhibitors with picomolar potency and extraordinary selectivity. sci-hub.seschrodinger.com

Influence of Structural Modifications on In Vitro and In Vivo Activity

The impact of structural changes was rigorously evaluated through a cascade of in vitro and in vivo assays. The goal was to translate potent biochemical inhibition into effective cellular activity and, ultimately, in vivo efficacy.

Structural modifications had a profound effect on the biological profile of the inhibitors. Optimization efforts within the N-methyl pyridazine-3-carboxamide (B1582110) series led from a poorly selective initial hit to highly potent and selective molecules. researchgate.net

Table 1: In Vitro Activity of Representative TYK2 JH2 Inhibitors

Compound TYK2 JH2 IC₅₀ (nM) Selectivity vs JAK1/2/3 Cellular Activity (IL-23 IC₅₀, nM) Reference
Nicotinamide Hit (4) Potent Poor 89 acs.orgresearchgate.net
Optimized Analog (48) Potent High Potent researchgate.net
BMS-986165 (Deucravacitinib) 0.2 >100-fold vs JAK1/3, >2000-fold vs JAK2 Potent sci-hub.seresearchgate.net
Imidazo[1,2-b]pyridazine (6) Potent & Selective High Potent researchgate.netacs.org

| 15t (PROTAC Degrader) | 1.2 (Biochemical) | >80-fold vs JAK1-JH2 | 0.42 (DC₅₀) | acs.org |

Data is compiled from multiple sources for illustrative purposes. IC₅₀/DC₅₀ values represent the concentration for 50% inhibition/degradation.

As shown in the table, optimization led to compounds like BMS-986165 (Deucravacitinib) with a biochemical IC₅₀ of 0.2 nM and remarkable selectivity over the catalytic domains of other JAK family members. sci-hub.se This high selectivity observed in biochemical assays translated directly to functional selectivity in cellular assays, where the compounds potently blocked signaling pathways dependent on TYK2 (e.g., IL-12, IL-23, Type I IFN) with minimal impact on pathways driven by other JAKs. nih.govsci-hub.se

The influence of these modifications extended to in vivo models of autoimmune disease.

An optimized N-methyl pyridazine-3-carboxamide, compound 48 , demonstrated robust inhibition of IL-12-induced IFNγ production in a mouse pharmacodynamic model and showed efficacy in a mouse model of colitis. researchgate.net

The clinical candidate BMS-986202 was tested in mouse models of IL-23-driven acanthosis, anti-CD40-induced colitis, and spontaneous lupus, and was found to dose-dependently suppress disease markers in each model. acs.orgsci-hub.se

Similarly, imidazo[1,2-b]pyridazine inhibitor 6 was highly effective in a rat adjuvant arthritis model. researchgate.netacs.org

These results confirmed that potent and selective binding to the TYK2 JH2 domain, achieved through careful structural modification, could be translated into significant therapeutic effects in preclinical models of human disease. researchgate.net

Synthetic Routes and Chemical Methodologies for TYK2 JH2-IN-48 Analogs

The synthesis of analogs related to this compound, particularly within the well-documented pyridazine carboxamide series, relied on versatile and robust chemical methodologies. The general synthetic approach allowed for extensive SAR exploration and the larger-scale preparation of key compounds for preclinical studies. sci-hub.se

A representative synthesis for the pyridazine carboxamide scaffold, which includes the clinical candidate Deucravacitinib, is highlighted below:

Preparation of the Aniline Fragment : The synthesis often begins with a commercially available substituted nitrobenzoate. For example, methyl-2-hydroxy-3-nitrobenzoate can be methylated, followed by ammonolysis to form the primary amide. A key triazole group can then be installed. Catalytic hydrogenation is then typically used to reduce the nitro group to the corresponding aniline, providing one of the key coupling partners. sci-hub.seresearchgate.net

Preparation of the Pyridazine Fragment : The pyridazine-3-carboxylic acid portion is also prepared through established heterocyclic chemistry routes.

Amide Coupling : The final key step is the coupling of the prepared aniline fragment with the pyridazine carboxylic acid derivative. This is commonly achieved using standard peptide coupling reagents or by activating the carboxylic acid and reacting it with the aniline in the presence of a suitable base, such as lithium hexamethyldisilazide (LiHMDS), to form the critical amide bond of the final product. researchgate.net

A similar modular approach is used for other scaffolds. For instance, the imidazo[1,2-b]pyridazine core can be constructed and then coupled to various aniline or amine fragments to build a library of analogs for testing. These synthetic strategies are designed to be convergent, allowing for the late-stage introduction of diversity elements to rapidly explore the SAR around the core scaffold.

Advanced Research Avenues and Future Directions

Exploration of TYK2 JH2-IN-48 as a Component in Proteolysis-Targeting Chimeras (PROTACs)

A novel and promising therapeutic strategy is the development of proteolysis-targeting chimeras (PROTACs) that can selectively degrade the entire TYK2 protein. acs.org Unlike traditional inhibitors that only block the kinase activity, PROTACs can eliminate the protein, thereby also abrogating any non-catalytic scaffolding functions. acs.org

Recent studies have described the development of the first series of cereblon (CRBN)-recruiting TYK2 PROTACs based on an allosteric TYK2 inhibitor. acs.org Through optimization of potency and metabolic stability, a highly potent and selective TYK2 degrader, 15t , was identified. acs.org This compound demonstrated an exceptional ability to degrade TYK2, with a DC50 value of 0.42 nM and a Dmax of over 95%, and it effectively and selectively blocked TYK2-dependent signaling. acs.org

Mechanistic studies confirmed that the degradation of TYK2 by 15t is dependent on both the engagement of the TYK2 JH2 domain and CRBN, and it proceeds through the ubiquitin-proteasome pathway. acs.org Importantly, these TYK2-targeting PROTACs, such as 15t , have shown in vivo activity, significantly suppressing TYK2-mediated pathology in a murine psoriasis model without observable toxicity. acs.org This research provides a valuable chemical tool for the selective knockdown of TYK2, allowing for a deeper understanding of its scaffolding biology and demonstrating the therapeutic potential of TYK2 PROTACs in treating immuno-inflammatory diseases. acs.org

CompoundDescriptionKey FindingsReference
15t A potent and selective CRBN-recruiting TYK2 PROTACDC50 = 0.42 nM, Dmax > 95%; effective in a murine psoriasis model acs.org
Deucravacitinib (B606291) A clinical TYK2-JH2 inhibitorUsed as a control, had no detectable effect on TYK2 protein level acs.org

Investigation of this compound in Combination Therapies in Preclinical Models

The investigation of TYK2 inhibitors in combination with other therapeutic agents is a key area of preclinical research, particularly in oncology. While TYK2 inhibitors have shown promise, intrinsic or acquired resistance can limit their efficacy as monotherapies. aacrjournals.org

In preclinical models of Malignant Peripheral Nerve Sheath Tumors (MPNST), pharmacologic inhibition of TYK2 has been shown to decrease proliferation and induce apoptosis. aacrjournals.org However, this inhibition also led to a compensatory upregulation of the MEK/ERK pathway. aacrjournals.orgdtic.mil This finding prompted the investigation of a dual-treatment strategy. The combination of a TYK2 inhibitor with a MEK inhibitor resulted in synergistic effects, leading to a significant decrease in proliferation and an increase in apoptosis in vitro. aacrjournals.orgdtic.mil

Furthermore, in multiple in vivo models of MPNST, combination therapy has been shown to effectively inhibit tumor growth. aacrjournals.orgdtic.mil These preclinical data provide a strong rationale for exploring combination therapies in clinical settings. For instance, the combination of deucravacitinib (a selective TYK2 inhibitor) and mirdametinib (a MEK inhibitor) is being considered for a Phase I clinical trial in NF1-associated MPNST. aacrjournals.org Similar combination strategies are being explored in other cancers, including leukemia, where TYK2 inhibitors are being evaluated alongside chemotherapy drugs or other targeted inhibitors. mdpi.com

Cancer ModelCombination TherapyRationaleKey FindingsReference
MPNSTTYK2 inhibitor + MEK inhibitorCompensatory upregulation of MEK/ERK pathway upon TYK2 inhibitionSynergistic decrease in proliferation and increase in apoptosis in vitro; inhibition of tumor growth in vivo aacrjournals.orgdtic.mil
LeukemiaTYK2 inhibitor + Chemotherapy/Other inhibitorsOvercome resistance and improve efficacyUnder evaluation mdpi.com

High-Throughput Screening Approaches for Novel TYK2 JH2 Ligands

The discovery of novel and diverse chemical scaffolds that bind to the TYK2 JH2 domain is crucial for the development of new therapeutics. High-throughput screening (HTS) has been a key strategy in this endeavor.

One successful approach involved a high-throughput campaign using a large compound library to identify direct binders to the TYK2 JH2 domain. plengegen.com This screen led to the identification of a novel, chemically diverse nicotinamide (B372718) hit. plengegen.comacs.org Subsequent structure-activity relationship (SAR) studies on this hit led to the development of a lead compound with excellent selectivity against the JH1 domains of other JAK family members. plengegen.com

Another large-scale screening effort involved testing nearly 110,000 compounds for their ability to bind to the ATP-binding pocket of the recombinant JAK2 JH2 V617F protein. mdpi.com This screen identified 55 binders, highlighting the unique structural characteristics of the JAK2 JH2 ATP-binding pocket. mdpi.com Although the hit rate was low, this study provided novel chemical structures for further investigation.

Virtual screening has also been a powerful tool. In one instance, a large-scale structure-based virtual screen of 2.4 million commercially available compounds against an ensemble of receptor models based on known JH2 crystal structures was performed. schrodinger.comschrodinger.com This effort resulted in the identification of three structurally distinct hit classes, including a pyrazolo-pyrimidine core that was chosen for further optimization. schrodinger.comresearchgate.net

Screening MethodLibrary SizeKey OutcomeReference
High-Throughput Screen (SPA-based)Large compound deckIdentification of a novel nicotinamide hit plengegen.comacs.org
In vitro screen~110,000 compoundsIdentification of 55 binders to JAK2 JH2 V617F mdpi.com
Structure-based virtual screen2.4 million compoundsIdentification of three distinct hit classes, including a pyrazolo-pyrimidine core schrodinger.comschrodinger.com

Computational Approaches in this compound Drug Discovery and Design

Computational chemistry and structure-based drug design have been instrumental in the discovery and optimization of selective TYK2 JH2 inhibitors. nimbustx.com These approaches allow for the rapid iteration and refinement of lead compounds.

A key computational method employed is Free Energy Perturbation (FEP+), a physics-based simulation that can predict the potency of a compound for its target. schrodinger.com FEP+ was used extensively to guide the design of TYK2 inhibitors, predicting on-target potency for TYK2 as well as off-target selectivity against other JAKs. schrodinger.com This technology was pivotal in the discovery of novel picomolar cores and in the decision to pivot the research focus to the allosteric JH2 domain. schrodinger.com

Structure-based virtual screening, using tools like Glide, has enabled the screening of millions of compounds against crystal structures of the JH2 domain. schrodinger.comresearchgate.net This has led to the identification of promising hit classes for further development. schrodinger.com Pharmacophore modeling is another computational technique used to identify key structural features and interactions necessary for binding to the TYK2 JH2 domain. mdpi.com By generating models based on the 3D structure of the target protein or known ligands, researchers can predict potential interactions and guide the design of new inhibitors. mdpi.com

These advanced computational methods, combined with structural biology and medicinal chemistry expertise, have enabled the design of highly potent and selective TYK2 JH2 inhibitors with optimized pharmacokinetic and pharmacodynamic properties. nimbustx.comdigitellinc.com

Computational MethodApplication in TYK2 JH2 Inhibitor DiscoveryReference
Free Energy Perturbation (FEP+)Predicted on-target potency and off-target selectivity; guided de novo core exploration schrodinger.com
Structure-based virtual screening (e.g., Glide)Screened large compound libraries against JH2 domain crystal structures to identify hits schrodinger.comresearchgate.net
Pharmacophore modelingIdentified key structural features and interactions for binding to the TYK2 JH2 domain mdpi.com

Q & A

Q. What is the molecular mechanism of TYK2 JH2-IN-48 in modulating the JAK-STAT pathway?

this compound is an allosteric inhibitor targeting the pseudokinase domain (JH2) of TYK2, which regulates kinase activity by stabilizing the autoinhibitory conformation of the JH1 catalytic domain. This prevents phosphorylation of STAT proteins, disrupting cytokine signaling (e.g., IL-12, IL-23, type I IFN pathways). Methodologically, confirmatory assays include surface plasmon resonance (SPR) for binding affinity (Kd <200 pM reported) and cellular assays measuring phospho-STAT levels via Western blot .

Q. How should researchers design in vitro experiments to evaluate this compound’s selectivity?

Use kinase panel screening (e.g., Eurofins KinaseProfiler) to assess off-target effects. Include positive controls (e.g., JH1 inhibitors) and negative controls (vehicle-treated cells). For cellular selectivity, compare inhibition of STAT phosphorylation in cytokine-stimulated vs. unstimulated cells. Dose-response curves (IC₅₀) and selectivity ratios (JH2 vs. JH1 inhibition) should be calculated .

Q. What experimental approaches validate target engagement of this compound in cellular models?

Combine biochemical assays (e.g., recombinant JH2 domain binding studies) with cellular thermal shift assays (CETSA) to confirm target engagement. Validate functional inhibition using luciferase reporters under IFN-α/IL-12 promoters. Ensure consistency between binding affinity (SPR) and cellular potency (IC₅₀) .

Q. Which structural biology techniques elucidate this compound’s binding mode?

X-ray crystallography or cryo-EM of this compound bound to the JH2 domain provides atomic-level insights. Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses, validated by mutagenesis studies (e.g., alanine scanning of JH2 residues) .

Q. How do researchers address batch-to-batch variability in this compound activity?

Standardize compound purity (>98% via HPLC) and solubility (DMSO stock concentration ≤10 mM). Include internal controls (e.g., reference inhibitors) in each experiment. Replicate key findings across independent batches and validate with orthogonal assays (e.g., SPR vs. cellular assays) .

Advanced Research Questions

Q. How can contradictory data between biochemical and cellular assays for this compound be resolved?

Discrepancies may arise from cellular permeability, off-target effects, or assay conditions. Use counter-screens (e.g., membrane integrity assays) to rule out cytotoxicity. Employ genetic knockdown (siRNA/shRNA) of TYK2 to isolate compound-specific effects. Statistical tools like Bland-Altman plots can quantify assay agreement .

Q. What in vivo models are optimal for evaluating this compound’s therapeutic potential?

Use transgenic models (e.g., TYK2-deficient mice) to study compound efficacy in autoimmune or inflammatory diseases. Pharmacokinetic studies (plasma/tissue concentration via LC-MS) should correlate with pharmacodynamic markers (e.g., serum cytokine levels). Include dose-ranging studies to establish therapeutic windows .

Q. How can researchers design studies to assess this compound’s synergy with other kinase inhibitors?

Apply combination index (CI) methods (e.g., Chou-Talalay) in primary immune cells. Test synergy in cytokine-driven pathologies (e.g., psoriasis PBMC models). Use transcriptomics (RNA-seq) to identify co-regulated pathways. Validate findings in vivo using dual-inhibitor treatment cohorts .

Q. What biomarkers are most reliable for evaluating this compound’s efficacy in preclinical studies?

Quantify phospho-STAT1/3/4 in PBMCs or tissue biopsies. Serum cytokines (IFN-γ, IL-17) and transcriptomic signatures (e.g., IFN-response genes) are surrogate markers. For specificity, compare with JAK1/2 inhibitors to isolate TYK2-specific effects .

Q. How does this compound compare to TYK2 degraders (e.g., KT-294) in mechanism and efficacy?

Degraders (PROTACs) induce TYK2 protein degradation, offering prolonged inhibition vs. reversible binding of JH2-IN-48. Compare depth of pathway suppression (e.g., STAT phosphorylation duration) and resistance potential (e.g., TYK2 mutation rates in long-term cultures). Use proteomics (e.g., TMT mass spectrometry) to quantify degradation efficiency .

Methodological Considerations

  • Data Reproducibility : Adhere to guidelines in (A.14–A.16) for experimental replication, including detailed protocols and raw data deposition.
  • Ethical Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
  • Statistical Rigor : Use power analysis to determine sample sizes and correct for multiple comparisons (e.g., Bonferroni adjustment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.